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Compound of Interest

Compound Name:
5-benzyl-1H-pyrazole-4-carboxylic

acid

CAS No.: 2090699-54-8

Cat. No.: B2990931 Get Quote

Executive Summary
This guide provides a technical comparison of the solid-state properties of 5-benzyl-1H-
pyrazole-4-carboxylic acid (C-benzyl isomer) against its structural isomer 1-benzyl-1H-

pyrazole-4-carboxylic acid (N-benzyl isomer) and the parent 1H-pyrazole-4-carboxylic acid.

For drug development professionals, distinguishing between these forms is critical. The 1-

benzyl isomer is a fixed pharmacophore often used as an intermediate (e.g., in BTK inhibitor

synthesis), whereas the 5-benzyl isomer exhibits annular tautomerism, leading to complex

polymorphism and variable solubility profiles that must be controlled during crystallization.

Structural Analysis & Alternatives Comparison
The Core Challenge: Tautomerism vs. Fixed Substitution
In solid-state chemistry, the primary differentiator between these alternatives is the mobility of

the pyrazole proton.

Target (5-benzyl-1H-pyrazole-4-carboxylic acid): A 3(5)-substituted pyrazole.[1][2] It exists

in dynamic equilibrium between the 3-benzyl and 5-benzyl forms in solution. In the crystal

lattice, it "freezes" into one tautomer, often dictated by hydrogen bonding networks (dimers

vs. catemers).
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Alternative A (1-benzyl-1H-pyrazole-4-carboxylic acid): The benzyl group is fixed on

Nitrogen-1. No annular tautomerism is possible. The crystal packing is driven solely by the

carboxylic acid moiety and

stacking of the benzyl rings.

Alternative B (1H-pyrazole-4-carboxylic acid): The unsubstituted parent. It serves as a

reference for the "ribbon" packing motif characteristic of pyrazoles with free N-H donors.

Comparative Physicochemical Data Table

Feature

5-Benzyl-1H-

pyrazole-4-

carboxylic acid

(Target)

1-Benzyl-1H-

pyrazole-4-

carboxylic acid

(Alternative A)

1H-Pyrazole-4-

carboxylic acid

(Reference)

CAS Number
Not widely listed

(Rare)
401647-24-3 37718-11-9

Molecular Weight 202.21 g/mol 202.21 g/mol 112.09 g/mol

Tautomerism
Yes (3-benzyl

5-benzyl)

No (Fixed N-

substitution)

Yes (Proton disorder

common)

Crystal Motif

Likely H-bonded

Ribbons or Cyclic

Dimers (Tautomer

dependent)

Carboxylic Acid

Dimers

(Centrosymmetric

)

Linear Ribbons

(Intermolecular N-

H...O)

Melting Point

High (>200°C,

predicted due to H-

bond network)

~168–170°C (Typical

for N-substituted

analogs)

203–204°C

Solubility

Low in non-polar;

requires

DMSO/MeOH

Moderate in organic

solvents (DCM,

EtOAc)

High water solubility

(relative to benzyls)

XRD Signature
Complex; peaks shift

with tautomer ratio

Sharp, defined pattern

(No tautomeric

disorder)

Broad peaks if proton

disorder exists
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Critical Insight: If your XRD data shows broad diffuse scattering or split peaks at room

temperature, your "5-benzyl" sample may be undergoing Solid-State Proton Transfer (SSPT), a

phenomenon observed in the parent pyrazole-4-carboxylic acid [1].

Experimental Protocols: Generating & Validating
Data
Since specific crystallographic data for the 5-benzyl isomer is rare in open literature, you must

generate self-validating data. Use this protocol to distinguish the 5-benzyl target from the 1-

benzyl impurity.

Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain crystals suitable for SCXRD to determine the precise tautomer (3-benzyl vs

5-benzyl) present in the lattice.

Solvent Selection: Prepare three saturated solutions:

System A: Ethanol (Protic, favors H-bond solvation).

System B: Acetonitrile (Aprotic, favors internal H-bonds).

System C: 1:1 Methanol/Water (High polarity).

Dissolution: Dissolve 20 mg of the compound in minimal solvent at 40°C. Filter through a

0.45

m PTFE filter.

Crystallization: Place vials in a vibration-free environment at 20°C. Cover with Parafilm and

poke 3 small holes.

Harvesting: Harvest crystals after 48–72 hours.
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Success Indicator: 1-benzyl analogs typically form blocks/prisms. 3(5)-benzyl analogs

often form needles or plates due to anisotropic H-bonding chains.

Protocol B: Powder X-Ray Diffraction (PXRD)
Identification
Objective: Rapidly distinguish the target from the 1-benzyl isomer.

Sample Prep: Lightly grind 50 mg of dry sample. Do not over-grind (avoids amorphization).

Parameters:

Range: 2

= 3° to 40°.

Step Size: 0.02°.

Source: Cu K

(

= 1.5406 Å).

Analysis Logic:

Low Angle Peaks (<10° 2

): Look for a peak at

Å. This corresponds to the length of the benzyl-pyrazole molecule.

If present as a dimer (1-benzyl form), you may see a reflection at half this distance due

to symmetry.

If present as a ribbon (5-benzyl form), the packing density is higher, often shifting the

primary reflection to higher angles (15-20° 2

).
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Structural Mechanism & Visualization
The following diagram illustrates the structural divergence between the target (5-benzyl) and

the alternative (1-benzyl). The "Performance" of the crystal is defined by its Hydrogen Bonding

Motif.

Target: 5-Benzyl-1H-pyrazole-4-COOH

Dynamic Equilibrium
(Solution)

 Solubilized

Alternative: 1-Benzyl-1H-pyrazole-4-COOH

Motif B: Cyclic Dimers
(Carboxylic Acid R2,2(8))

 Obligate Formation

Solid State Packing
(Crystal Lattice)

 Crystallization

Motif A: Supramolecular Ribbons
(Catemers via N-H...O)

 Preferred (High MP)

High Density
Low Solubility

Potential Proton Disorder

Lower MP
Discrete Units

Standard Solubility

Click to download full resolution via product page

Caption: Structural divergence pathways. The 5-benzyl isomer (Target) can form continuous

ribbons leading to higher stability, while the 1-benzyl isomer (Alternative) is restricted to

discrete dimers.
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When analyzing your X-ray data, use these checkpoints to verify your compound:

The "N-H" Check (IR/XRD Correlation):

5-benzyl: Look for a broad N-H stretch in IR (

) and short N...O contacts (< 2.9 Å) in XRD. The presence of N-H...N hydrogen bonds is a
signature of the 3(5)-unsubstituted pyrazole ring [2].

1-benzyl: No N-H donor exists on the ring. The only H-bond donor is the carboxylic acid (-

OH).

Space Group Verification:

1-benzyl derivatives often crystallize in centrosymmetric space groups (e.g.,

) due to the formation of inversion dimers of the carboxylic acid [3].

5-benzyl derivatives may crystallize in lower symmetry groups or show disorder if the

proton is hopping between N1 and N2 (Solid State Proton Transfer) [1].

Stability Implications:

If your application requires high thermal stability, the 5-benzyl isomer (Motif A) is superior

due to the infinite H-bonded chains.

If your application requires solubility for formulation, the 1-benzyl isomer (Motif B) is

generally preferred as the discrete dimers are easier to break apart by solvent molecules.
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PubChem Compound Summary for CID 6483876 (1-Benzyl-1H-pyrazole-4-carboxylic acid).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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